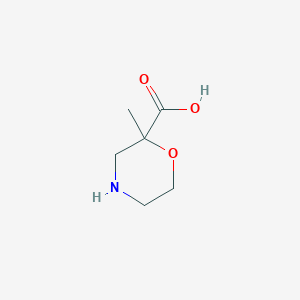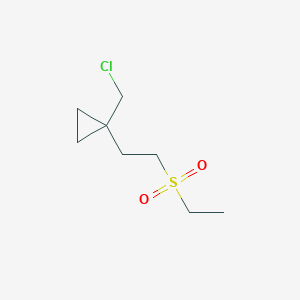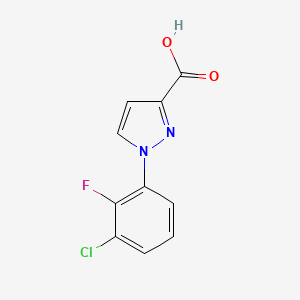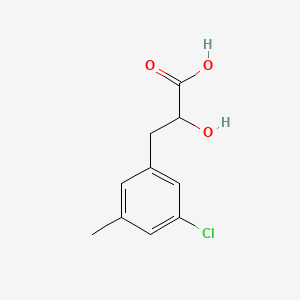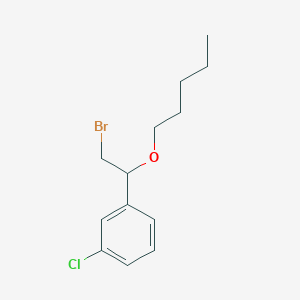
1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene is an organic compound with a complex molecular structure It belongs to the class of aromatic compounds and is characterized by the presence of bromine, chlorine, and pentyloxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-pentyloxyethane. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted benzene derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromo-1-(pentyloxy)ethyl)-4-chlorobenzene
- 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene
- 1-(2-Bromo-1-(pentyloxy)ethyl)-3-iodobenzene
Uniqueness
1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene is unique due to the specific arrangement of its functional groups. The combination of bromine, chlorine, and pentyloxy groups attached to the benzene ring imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H18BrClO |
|---|---|
Molekulargewicht |
305.64 g/mol |
IUPAC-Name |
1-(2-bromo-1-pentoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C13H18BrClO/c1-2-3-4-8-16-13(10-14)11-6-5-7-12(15)9-11/h5-7,9,13H,2-4,8,10H2,1H3 |
InChI-Schlüssel |
FDMOZGSNWRVDJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(CBr)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
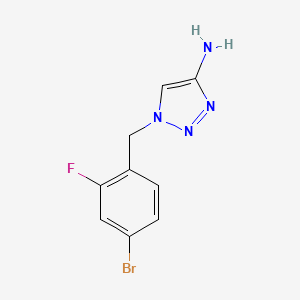



![N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)
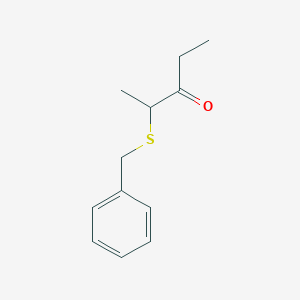
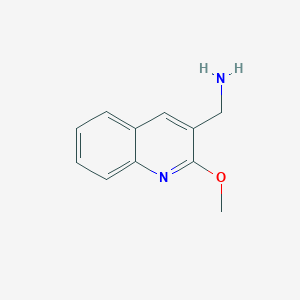
![1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)

